molecular formula C9H16F3NO4 B1412920 3-(3-Methoxypropoxy)azetidine trifluoroacetate CAS No. 1820736-22-8

3-(3-Methoxypropoxy)azetidine trifluoroacetate

Cat. No.: B1412920
CAS No.: 1820736-22-8
M. Wt: 259.22 g/mol
InChI Key: FBQAIEVXGJSKIM-UHFFFAOYSA-N
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Description

“3-(3-Methoxypropoxy)azetidine trifluoroacetate” is a chemical compound with the CAS Number: 1820736-22-8. Its molecular formula is C9H16F3NO4 and it has a molecular weight of 259.23 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H15NO2.C2HF3O2/c1-9-3-2-4-10-7-5-8-6-7;3-2(4,5)1(6)7/h7-8H,2-6H2,1H3; (H,6,7) . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of N-Aryl β-Amino Alcohols : Trifluoroacetic acid (TFA) promoted a three-component coupling involving N-substituted aziridines, arynes, and water, resulting in the creation of N-aryl β-amino alcohol derivatives, a class of medicinally significant compounds. Additionally, the use of azetidines in this reaction led to the formation of N-aryl γ-amino alcohol derivatives (Roy, Baviskar, & Biju, 2015).

  • Photochemical Reaction for Chiral Beta-Lactams : The photochemical reaction of 3-deazauridines with irradiation at ≥300 nm and subsequent treatment with trifluoroacetic acid (TFA) led to the generation of chiral 4-methoxy-carbonylmethyl-1-(protected D-ribofuranosyl)azetidin-2-ones (Katagiri, Haneda, & Kaneko, 1985).

  • Anticancer Applications : A study reported the synthesis and in vitro evaluation of thiourea compounds bearing 3-(4-methoxyphenyl)azetidine moiety for their anticancer activity against various human cancer cell lines. Certain compounds exhibited significant anticancer potential, suggesting their promise as novel antitumor agents (Parmar et al., 2021).

  • Synthesis of Schiff Bases and Azetidines : Research focused on synthesizing Schiff bases and azetidines derived from phenyl urea derivatives, assessing their in-vitro antioxidant activity. The study demonstrated the medicinal and chemical significance of these synthesized compounds (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).

  • Azetidine Derivatives as GABA Uptake Inhibitors : An investigation into azetidine derivatives as GABA-uptake inhibitors revealed moderate affinity to GAT-1 and GAT-3 transporters. The study evaluated azetidine derivatives bearing a tetrazole ring and others, highlighting their potential in medicinal applications (Faust, Höfner, Pabel, & Wanner, 2010).

  • Synthesis of Nicotinic Acetylcholine Receptor Ligands : A research on the synthesis of azetidines like 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, an analogue of A-85380, via a Stille coupling, was conducted for potential use as ligands for nicotinic receptors (Karimi & Långström, 2002).

Safety and Hazards

The safety information available indicates that “3-(3-Methoxypropoxy)azetidine trifluoroacetate” is an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

3-(3-methoxypropoxy)azetidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.C2HF3O2/c1-9-3-2-4-10-7-5-8-6-7;3-2(4,5)1(6)7/h7-8H,2-6H2,1H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQAIEVXGJSKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1CNC1.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820736-22-8
Record name Azetidine, 3-(3-methoxypropoxy)-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820736-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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